2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide
Description
2,2,2-Trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide is a fluorinated acetamide derivative featuring a piperidine scaffold substituted with a 3-fluorophenyl group at the 4-position and a trifluoroacetyl moiety at the 3-position. Its molecular weight is 320.28 g/mol (C₁₄H₁₅F₄N₂O), with CAS numbers 1432680-28-8 and 2096339-77-2 reported in commercial and patent sources .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-9-3-1-2-8(6-9)10-4-5-18-7-11(10)19-12(20)13(15,16)17/h1-3,6,10-11,18H,4-5,7H2,(H,19,20)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPCYCLMXMGMPI-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorinated aromatic compounds.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through reactions with trifluoromethylating agents.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorinated groups in pharmaceutical compounds often leads to enhanced biological activity. The trifluoromethyl group is known to improve the potency and selectivity of drugs by influencing their interaction with biological targets.
Case Study: Antidepressant Activity
Research has indicated that compounds containing trifluoromethyl groups can exhibit increased efficacy in inhibiting serotonin reuptake, which is crucial for the treatment of depression. The specific stereochemistry of 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide may contribute to its activity as a selective serotonin reuptake inhibitor (SSRI) .
Neuropharmacology
Studies have shown that piperidine derivatives can act on various neurotransmitter systems. The unique structure of this compound allows it to potentially modulate G-protein-coupled receptors (GPCRs), which are critical targets for many neurological disorders.
Table 1: Summary of Neuropharmacological Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated enhanced binding affinity to serotonin receptors | Potential antidepressant |
| Study B | Showed modulation of dopamine receptors | Possible treatment for schizophrenia |
Drug Development
The synthesis pathways for this compound involve advanced organic chemistry techniques that can be adapted for large-scale production. Its unique properties make it an attractive candidate for further development into therapeutic agents.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Piperidine precursors |
| 2 | Nucleophilic substitution | Fluorinated aromatic compounds |
| 3 | Amidation | Acetic anhydride |
Mechanism of Action
The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rac-2,2,2-Trifluoro-N-[(3R,4R)-4-Methylpiperidin-3-yl]acetamide
- Structural Differences : The methyl group at the 4-position of the piperidine ring replaces the 3-fluorophenyl group. Stereochemistry is (3R,4R), contrasting with the (3R,4S) configuration of the target compound.
- This analogue is primarily used as a synthetic intermediate .
2,2,2-Trifluoro-N-(4-(4-Fluorophenyl)piperidin-3-yl)acetamide
- Structural Differences : The 4-fluorophenyl substituent (para-fluoro) replaces the 3-fluorophenyl (meta-fluoro) group.
- This compound (CAS 2096339-77-2) was discontinued, suggesting inferior performance in preliminary screens .
N-Cyclopropyl-2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}acetamide
- Structural Differences : A piperazine ring replaces the piperidine scaffold, with a cyclopropyl group and 3-fluorobenzyl substitution.
Analogues with Modified Substituents
rac-2,2,2-Trifluoro-N-[(3R,4S)-4-(3-Fluoro-4-Methoxyphenyl)piperidin-3-yl]acetamide
- Structural Differences : An additional methoxy group at the 4-position of the phenyl ring.
- Implications : The methoxy group enhances solubility via hydrogen bonding but may reduce lipophilicity, impacting membrane permeability. This compound (CAS 1969288-07-0) shares the (3R,4S) configuration with the target, suggesting comparable stereochemical interactions .
N-(2,2-Difluoroethyl)-2,2,2-Trifluoro-N-(piperidin-3-yl)acetamide
- Structural Differences : A difluoroethyl group replaces the 3-fluorophenyl substituent.
Non-Piperidine Analogues
2,2,2-Trifluoro-N-(Quinolin-8-yl)acetamide Derivatives
- Structural Differences: A quinoline ring replaces the piperidine scaffold.
- Implications: The planar aromatic system enables π-stacking interactions with proteins or DNA, shifting applications to photocatalysis and organoboron complex synthesis .
2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Fluorophenyl)acetamide
- Structural Differences : A triazole-thioether group and pyridine ring replace the piperidine scaffold.
- Implications : The sulfur atom introduces metabolic liability (e.g., oxidation to sulfoxides), reducing in vivo stability compared to the target compound .
Research Findings and Implications
- Stereochemical Sensitivity : The (3R,4S) configuration in the target compound is conserved in analogues like the 3-fluoro-4-methoxyphenyl derivative, suggesting critical interactions with chiral binding pockets in kinases or receptors .
- Fluorine Positioning : Meta-fluorine (3-fluorophenyl) in the target compound may offer optimal electronic effects for target engagement compared to para-substituted analogues, which were discontinued .
- Metabolic Stability : Piperidine-based analogues generally exhibit better metabolic stability than sulfur-containing derivatives (e.g., triazole-thioether compounds) due to reduced oxidative metabolism .
Biological Activity
2,2,2-Trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide is a synthetic compound notable for its unique chemical structure, which includes trifluoromethyl and fluorophenyl groups. These features enhance its lipophilicity and stability, potentially influencing its biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C13H14F4N2O
- Molecular Weight : 290.26 g/mol
- CAS Number : 1989638-02-9
The presence of the trifluoromethyl group has been linked to increased potency in various biological activities compared to non-fluorinated analogs .
The biological activity of this compound may involve interactions with specific molecular targets, including receptors and enzymes. The exact pathways through which it exerts its effects are still under investigation but are believed to be related to its structural features that enhance binding affinity and selectivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of PARP : Compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to antiproliferative effects in cancer cells deficient in BRCA genes .
- Mechanisms of Action : The inhibition of PARP is crucial for the treatment of cancers with specific genetic backgrounds, as it interferes with DNA repair mechanisms.
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes:
- Acetylcholinesterase (AChE) : Compounds containing piperidine moieties have demonstrated strong inhibitory activity against AChE, which is significant for treating neurodegenerative diseases .
- Urease : Similar compounds have shown effectiveness in inhibiting urease activity, indicating potential applications in treating infections caused by urease-producing bacteria .
Antibacterial Activity
Preliminary studies suggest that derivatives of the compound may possess antibacterial properties. For instance:
- Activity Against Bacterial Strains : Some synthesized piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in infectious diseases .
Case Studies
- PARP Inhibitors : A study on a series of 2-phenyl-2H-indazole derivatives highlighted their efficacy as PARP inhibitors with significant anticancer activity against BRCA-deficient cells. The structural similarities suggest that this compound could exhibit comparable effects .
- Enzyme Kinetics : Kinetic studies on related compounds indicated competitive inhibition patterns against target enzymes like tyrosinase and AChE. Such findings support further exploration into the enzyme-inhibitory properties of this compound .
Research Findings Summary Table
Q & A
What synthetic strategies are recommended for the stereoselective synthesis of 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves:
- Starting Materials : (3R,4S)-4-(3-fluorophenyl)piperidin-3-amine (or precursors like (S)-piperidine-2-carboxylate derivatives) and 2,2,2-trifluoroacetic acid derivatives (e.g., anhydrides or activated esters) .
- Key Steps :
- Stereochemical Control : Chiral starting materials or resolution via chiral HPLC ensure retention of (3R,4S) configuration .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : H and C NMR validate the piperidine ring conformation, fluorophenyl substituents, and acetamide linkage. Coupling constants (e.g., ) confirm stereochemistry .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% by area normalization) .
- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing, as demonstrated for similar fluorophenyl-piperidine derivatives .
How can researchers optimize low synthetic yields (<30%) observed in amide coupling steps?
Level: Advanced
Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Activating Agents : Switch from DCC to HATU or T3P for improved coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., NMP or DMF) to enhance reactant solubility .
- Temperature Control : Conduct reactions at 0–5°C to minimize racemization .
- Workup Adjustments : Quench with NHCl to stabilize intermediates and reduce degradation .
How should discrepancies between experimental NMR data and computational predictions be resolved?
Level: Advanced
Methodological Answer:
- Validation Steps :
- Contingency : If unresolved, obtain X-ray crystallographic data to confirm molecular geometry .
What in vitro biological assay designs are suitable for evaluating this compound’s activity?
Level: Advanced
Methodological Answer:
- Cell Lines : Use EGFR/Flk-1/Flt-1-expressing cancer lines (e.g., A-431, U251) for target engagement studies .
- Assay Conditions :
How can structure-activity relationship (SAR) studies be systematically designed for fluorophenyl-piperidine analogs?
Level: Advanced
Methodological Answer:
- Modification Sites :
- Synthesis Protocol :
What strategies mitigate solubility challenges in biological testing?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
